molecular formula C16H10ClN3O2S2 B2651467 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 886947-86-0

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2651467
CAS No.: 886947-86-0
M. Wt: 375.85
InChI Key: HTRUZCKZTGKWHF-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a benzothiazole-based carboxamide derivative characterized by a 7-chloro-4-methoxy-substituted benzothiazole core linked to a second benzothiazole moiety via a carboxamide bridge. The compound’s core structure aligns with bioactive benzothiazoles, which are known for diverse pharmacological applications, including anticancer and antimicrobial activities . The chloro and methoxy substituents likely influence electronic properties and binding interactions, as seen in related sulfonamide and carboxamide derivatives .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S2/c1-22-10-7-6-8(17)13-12(10)19-16(24-13)20-14(21)15-18-9-4-2-3-5-11(9)23-15/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRUZCKZTGKWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the chloro and methoxy groups: Chlorination and methoxylation reactions are performed on the benzothiazole ring using reagents such as thionyl chloride and methanol.

    Coupling with the second benzothiazole ring: The final step involves coupling the substituted benzothiazole with another benzothiazole ring containing a carboxamide group. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The target compound’s dual benzothiazole cores may enhance π-π stacking interactions compared to monosubstituted analogs like 41c or BZ-IV. Chloro and methoxy groups likely improve lipophilicity and metabolic stability .
  • Synthesis : The target compound’s synthesis likely parallels methods for 41c and BZ-IV, involving carboxamide bond formation. However, biphenyl derivatives (e.g., compound II) utilize acid chloride intermediates .
  • Analytical Consistency: NMR and MS data across analogs confirm structural integrity, with aromatic proton regions and substituent-specific shifts (e.g., OCH₃ at ~3.7 ppm) serving as diagnostic markers .

Key Observations:

  • Activity Trends : Carboxamide derivatives (e.g., compound II) exhibit diuretic effects, while sulfonamide analogs (e.g., 41c) are unexplored in biological assays. The target compound’s dual benzothiazole structure may synergize interactions with proteins or nucleic acids .
  • Role of Substituents : Bulky groups (e.g., biphenyl in compound II) may hinder bioavailability, whereas polar substituents (e.g., piperazine in BZ-IV) enhance solubility .

Crystallographic and Supramolecular Comparisons

  • Structural Stability : N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides () exhibit stable crystal packing via N–H···N and π-π interactions, a feature likely shared by the target compound due to its planar benzothiazole cores .
  • Methoxy Group Impact : In 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (), the methoxy group participates in C–H···O interactions, suggesting similar stabilizing roles in the target compound’s solid-state structure .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClN3O2SC_{13}H_{10}ClN_3O_2S with a molecular weight of 295.75 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.

Research indicates that compounds containing benzothiazole moieties exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

In Vitro Studies

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)14.34
HCT116 (Colon)6.90
A549 (Lung)22.96
MCF10A (Normal)>50

These results highlight the compound's selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: Anticancer Activity

A study published in Scientific Reports investigated the anticancer properties of various benzothiazole derivatives, including this compound. The study utilized an MTT assay to evaluate cell viability across multiple concentrations. The findings indicated that the compound significantly reduced viability in MCF-7 and HCT116 cell lines compared to control groups.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial activity of benzothiazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa , both critical pathogens on the WHO's priority list for antibiotic-resistant bacteria. The results demonstrated promising antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide and related derivatives?

  • Methodology : Synthesis often involves coupling reactions between benzothiazole precursors and activated carboxylic acid derivatives. For example, chloroacetyl chloride can react with 2-aminobenzothiazole derivatives under basic conditions (e.g., potassium carbonate in DMF) to form carboxamide linkages . Click chemistry approaches, such as Cu(I)-catalyzed azide-alkyne cycloaddition, are effective for introducing triazole moieties into the scaffold, as demonstrated in related benzothiazole-triazole hybrids .
  • Optimization Variables :

  • Solvent choice (DMF, pyridine, or acetonitrile) impacts reaction efficiency.
  • Catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve yield in click reactions .
  • Temperature (room temperature to 70°C) and reaction time (6–12 hours) influence product purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and elemental analysis?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR data confirm substitution patterns. For example, aromatic protons in benzothiazole rings typically appear at δ 6.4–8.3 ppm, while methoxy groups resonate near δ 3.8–4.1 ppm .
  • IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=N), ~1560 cm⁻¹ (C=C), and ~1330 cm⁻¹ (C-N) are characteristic of benzothiazole-carboxamide scaffolds .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N/S percentages (>0.3%) indicate impurities .

Q. What are the standard protocols for purity assessment and crystallization?

  • Purity Methods : TLC (using ACN:methanol 1:1) monitors reaction progress. Column chromatography (hexane/ethyl acetate gradients) isolates pure compounds .
  • Crystallization : Slow evaporation from methanol or ethanol yields single crystals. Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (e.g., N1–H1⋯N2) are common in benzothiazole derivatives .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting specific enzymes (e.g., PFOR)?

  • Approach : Molecular docking (using AutoDock Vina or Schrödinger) identifies binding poses. For example, benzothiazole-carboxamides show affinity for the PFOR enzyme’s active site via amide anion interactions .
  • Key Parameters :

  • Docking scores (e.g., ΔG < −8 kcal/mol suggest strong binding).
  • Hydrogen bond networks (e.g., C4–H4⋯F2 interactions stabilize crystal packing) .
    • Validation : Compare docking results with crystallographic data (e.g., PDB IDs) to refine force fields .

Q. What strategies resolve contradictory bioactivity data across structurally similar analogs?

  • Case Study : Derivatives with 4-fluorophenyl vs. 4-bromophenyl substituents may show opposing antimicrobial activities.
  • Resolution Steps :

Re-evaluate purity (via HPLC).

Test under standardized assay conditions (e.g., fixed pH, temperature).

Perform SAR analysis: Electron-withdrawing groups (e.g., -Br) may enhance membrane penetration but reduce solubility .

Q. How do crystallographic studies inform stability and reactivity of this compound?

  • Findings : The title compound’s crystal structure reveals intermolecular hydrogen bonds (e.g., N–H⋯O) that enhance thermal stability. Non-classical C–H⋯π interactions between benzothiazole rings contribute to lattice energy .
  • Implications :

  • Stability: Strong hydrogen-bonded networks reduce hygroscopicity.
  • Reactivity: Electron-deficient thiazole rings are prone to nucleophilic substitution at the 7-chloro position .

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